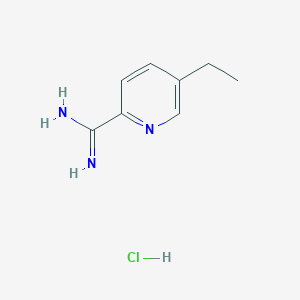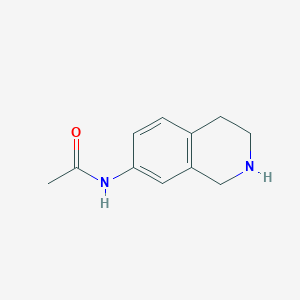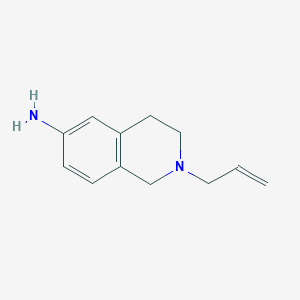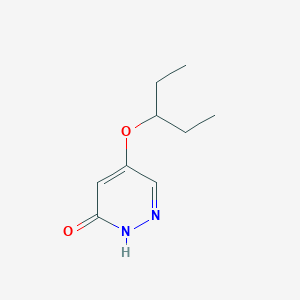
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona: es un compuesto químico que pertenece a la clase de compuestos orgánicos heterocíclicos. Se caracteriza por un sistema de anillo naftiridínico que está completamente hidrogenado, lo que da como resultado una estructura octahidro. La forma de sal de clorhidrato aumenta su solubilidad en agua, lo que la hace más adecuada para diversas aplicaciones en investigación e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona generalmente implica la hidrogenación de 1,5-naftiridina. Este proceso se puede llevar a cabo utilizando un catalizador de paladio o platino bajo condiciones de alta presión y temperatura. La reacción es la siguiente:
1,5-naftiridina+H2Pd or Pt catalyst{_svg_1}Octahydro-1,5-naphthyridin-2(1H)-one
El compuesto resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato:
Octahydro-1,5-naphthyridin-2(1H)-one+HCl→Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
Métodos de Producción Industrial
En un entorno industrial, la producción de Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona implica reactores de hidrogenación a gran escala y sistemas de flujo continuo para garantizar una producción eficiente y constante. El uso de hidrogenación a alta presión y catalizadores robustos garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de naftiridina.
Reducción: Una mayor reducción puede conducir a la formación de derivados más saturados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno del anillo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio o platino.
Sustitución: Nucleófilos como aminas o haluros en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de naftiridina con diferentes grados de oxidación.
Reducción: Derivados de naftiridina más saturados.
Sustitución: Compuestos de naftiridina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores, para ejercer sus efectos. Las vías exactas involucradas pueden variar, pero a menudo implican la unión a sitios activos o la alteración de la conformación de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
1,5-Naftiridina: El compuesto principal, que está menos hidrogenado.
Hexahidro-1,5-naftiridin-2(1H)-ona: Un derivado parcialmente hidrogenado.
Decahidro-1,5-naftiridin-2(1H)-ona: Un derivado más completamente hidrogenado.
Singularidad
El Hidrocloruro de octahidro-1,5-naftiridin-2(1H)-ona es único debido a su sistema de anillo naftiridínico completamente hidrogenado, que imparte propiedades químicas y físicas distintas. Su forma de sal de clorhidrato también mejora su solubilidad y estabilidad, lo que lo hace más versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-4-3-6-7(10-8)2-1-5-9-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Clave InChI |
FQXZNEUYHXOZTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCC(=O)N2)NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)

![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
